N-(3-aminopropyl)-3-phenylprop-2-enamidehydrochloride
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Overview
Description
N-(3-aminopropyl)-3-phenylprop-2-enamide hydrochloride is a chemical compound known for its versatile applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of an amine group, a phenyl group, and an amide linkage, making it a valuable building block for synthesizing more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-aminopropyl)-3-phenylprop-2-enamide hydrochloride typically involves the reaction of 3-phenylprop-2-enoyl chloride with 3-aminopropylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt, which is isolated by crystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and high yield. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-(3-aminopropyl)-3-phenylprop-2-enamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The amide linkage can be reduced to form amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic reagents such as bromine or chloromethane in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
N-(3-aminopropyl)-3-phenylprop-2-enamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the production of polymers and as a precursor for various chemical intermediates.
Mechanism of Action
The mechanism of action of N-(3-aminopropyl)-3-phenylprop-2-enamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, while the phenyl group can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(3-aminopropyl)methacrylamide hydrochloride
- N-(3-aminopropyl)-2-methylprop-2-enamide hydrochloride
- N-(3-aminopropyl)-3-phenylprop-2-enamide
Uniqueness
N-(3-aminopropyl)-3-phenylprop-2-enamide hydrochloride is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C12H17ClN2O |
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Molecular Weight |
240.73 g/mol |
IUPAC Name |
(E)-N-(3-aminopropyl)-3-phenylprop-2-enamide;hydrochloride |
InChI |
InChI=1S/C12H16N2O.ClH/c13-9-4-10-14-12(15)8-7-11-5-2-1-3-6-11;/h1-3,5-8H,4,9-10,13H2,(H,14,15);1H/b8-7+; |
InChI Key |
OAMXFTJVRYXPOY-USRGLUTNSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCCCN.Cl |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCCCN.Cl |
Origin of Product |
United States |
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